molecular formula C7H12O2 B8569065 3,3-Dimethylglutaraldehyde

3,3-Dimethylglutaraldehyde

Cat. No.: B8569065
M. Wt: 128.17 g/mol
InChI Key: GWPHNGLSXDOEKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-Dimethylglutaraldehyde is an organic compound with the molecular formula C7H12O2. It is a dialdehyde, meaning it contains two aldehyde functional groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Dimethylglutaraldehyde can be achieved through several methods. One common approach involves the oxidation of 3,3-Dimethylpentane using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3). The reaction typically requires acidic conditions and elevated temperatures to proceed efficiently.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic oxidation of 3,3-Dimethylpentane using metal catalysts such as platinum or palladium. This method offers higher yields and better control over reaction conditions, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 3,3-Dimethylglutaraldehyde undergoes various chemical reactions, including:

    Oxidation: Further oxidation of this compound can lead to the formation of carboxylic acids.

    Reduction: Reduction reactions can convert the aldehyde groups to alcohols using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The aldehyde groups can participate in nucleophilic substitution reactions, forming imines or other derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.

    Substitution: Ammonia (NH3) or primary amines in the presence of acid catalysts.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Imines or other nitrogen-containing compounds.

Scientific Research Applications

3,3-Dimethylglutaraldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound can be used to study enzyme-catalyzed oxidation and reduction reactions.

    Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug intermediates.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dimethylglutaraldehyde involves its reactivity with various nucleophiles and oxidizing agents. The aldehyde groups are highly reactive, allowing the compound to participate in a wide range of chemical reactions. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

    3,3-Dimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the aldehyde functional groups.

    3,3-Dimethylpentan-2-ol: An alcohol derivative of 3,3-Dimethylpentane.

    2,3-Dimethylpentane: An isomer with a different arrangement of methyl groups.

Uniqueness: 3,3-Dimethylglutaraldehyde is unique due to the presence of two aldehyde groups, which confer distinct reactivity compared to its analogs. This makes it a valuable compound for studying aldehyde chemistry and for use in synthetic applications.

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

3,3-dimethylpentanedial

InChI

InChI=1S/C7H12O2/c1-7(2,3-5-8)4-6-9/h5-6H,3-4H2,1-2H3

InChI Key

GWPHNGLSXDOEKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC=O)CC=O

Origin of Product

United States

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